molecular formula C11H15ClN2O3 B13090323 tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No.: B13090323
M. Wt: 258.70 g/mol
InChI Key: BKDABHKMMPWDPN-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate (CAS: 1021339-30-9) is a pyridine derivative with a molecular formula of C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.67 g/mol . This compound features a pyridine ring substituted with a chlorine atom at position 4, a hydroxymethyl group at position 3, and a tert-butyl carbamate group at position 2. It is commonly used as an intermediate in pharmaceutical synthesis due to its reactive functional groups, which allow for further derivatization. The compound is stable under room-temperature storage conditions .

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl N-[4-chloro-3-(hydroxymethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C11H15ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-5,15H,6H2,1-3H3,(H,13,14,16)

InChI Key

BKDABHKMMPWDPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1CO)Cl

Origin of Product

United States

Preparation Methods

Preparation of tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate as a Key Intermediate

A common precursor to the target compound is tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate. This intermediate is synthesized by reacting 4-chloro-3-formylpyridine with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature with stirring for several hours to ensure completion.

Step Reagents/Conditions Description
1 4-chloro-3-formylpyridine Starting material
2 tert-butyl carbamate Protecting group source
3 Triethylamine Base to facilitate carbamate formation
4 Dichloromethane Solvent
5 Room temperature, several hours Reaction conditions

This step results in the formation of the carbamate-protected pyridine with a formyl group at position 3 and chloro at position 4.

Reduction of the Formyl Group to Hydroxymethyl

The formyl group on the intermediate is selectively reduced to a hydroxymethyl group to yield tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reduction is typically carried out under mild conditions to avoid affecting other functional groups.

Reducing Agent Solvent Temperature Reaction Time Notes
Sodium borohydride Methanol or ethanol 0°C to room temp 1-3 hours Selective reduction of aldehyde
Lithium aluminum hydride Ether solvents (THF, Et2O) 0°C to room temp 1-2 hours More reactive, requires careful quenching

The reaction is monitored by thin-layer chromatography (TLC) or HPLC to ensure complete conversion to the hydroxymethyl derivative.

Alternative Routes: Direct Functionalization of Pyridine Ring

In some synthetic approaches, the chloro substituent is introduced via electrophilic substitution or halogenation of a hydroxymethyl-substituted pyridine carbamate. However, this route is less common due to regioselectivity challenges.

Purification and Characterization

The crude product after reduction is typically purified by column chromatography using mixtures of ethyl acetate and hexane as eluents. The purified compound is characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure.

Purification Method Eluent System Purpose
Column chromatography 20–40% ethyl acetate in hexane Removal of impurities and by-products

Research Findings and Notes on Reaction Optimization

  • The use of triethylamine as a base in the carbamate formation step improves yield by neutralizing the acidic by-products and driving the reaction forward.
  • Sodium borohydride reduction is preferred for its selectivity and mild conditions, minimizing side reactions that could affect the chloro substituent.
  • Reaction monitoring by TLC is critical to avoid over-reduction or decomposition.
  • Solvent choice impacts solubility and reaction rate; dichloromethane is favored for carbamate formation, while protic solvents like methanol are used for reduction.
  • Purification by column chromatography with gradient elution ensures high purity suitable for further synthetic applications.

Summary Table of Preparation Steps

Step Number Reaction/Transformation Reagents/Conditions Outcome
1 Carbamate formation on 4-chloro-3-formylpyridine tert-butyl carbamate, triethylamine, DCM, RT tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
2 Reduction of formyl to hydroxymethyl NaBH4, MeOH, 0°C to RT, 1-3 h This compound
3 Purification Column chromatography (ethyl acetate/hexane) Pure target compound

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-formyl-3-(hydroxymethyl)pyridin-2-yl)carbamate or 4-carboxy-3-(hydroxymethyl)pyridin-2-yl)carbamate.

    Reduction: Formation of tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

    Substitution: Formation of tert-Butyl (4-substituted-3-(hydroxymethyl)pyridin-2-yl)carbamate.

Scientific Research Applications

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and hydroxymethyl groups may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of tert-butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate can be compared to related pyridine-based carbamate derivatives. Below is a detailed analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyridine Carbamate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences Source
This compound Cl (C4), CH₂OH (C3), Boc (C2) C₁₀H₁₃ClN₂O₃ 244.67 1021339-30-9 Reference compound
tert-Butyl (4-chloropyridin-2-yl)carbamate Cl (C4), Boc (C2) C₁₀H₁₃ClN₂O₂ 228.67 Not provided Lacks hydroxymethyl group at C3; reduced polarity
tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate Br (C5), Cl (C6), OH (C3), Boc (C2) C₁₀H₁₂BrClN₂O₃ 323.57 1131041-73-0 Additional bromine at C5; increased steric hindrance
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate I (C4), OMe (C2), Boc (C3) C₁₁H₁₅IN₂O₃ 374.16 162709-20-8 Iodine substituent at C4; methoxy group at C2
tert-Butyl (3-chloro-5-(dioxaborolan-2-yl)pyridin-2-yl)carbamate Cl (C3), boronate ester (C5), Boc (C2) C₁₅H₂₁BClN₂O₄ 342.60 2716849-15-7 Boronate ester enhances reactivity for Suzuki couplings
tert-Butyl (4-chloro-3-(difluoromethoxy)-5-nitropyridin-2-yl)carbamate Cl (C4), OCF₂H (C3), NO₂ (C5), Boc (C2) C₁₁H₁₂ClF₂N₃O₅ 363.68 1956322-97-6 Nitro and difluoromethoxy groups increase electrophilicity

Key Observations

Substituent Effects on Reactivity: The hydroxymethyl group in the target compound enhances hydrophilicity compared to analogues like tert-butyl (4-chloropyridin-2-yl)carbamate, which lacks this group . Electron-Withdrawing Groups: The nitro and difluoromethoxy groups in CAS 1956322-97-6 enhance electrophilicity, making the compound suitable for nucleophilic substitution reactions .

Synthetic Utility :

  • Boronate-containing derivatives (e.g., CAS 2716849-15-7) are pivotal in cross-coupling reactions for constructing complex biaryl systems .
  • The tert-butyl carbamate group serves as a protective moiety for amines, as seen in multi-step syntheses of pyrrolopyrimidines () and cyclohexylmethylamine derivatives ().

Commercial Availability :

  • The target compound and its analogues are marketed as research chemicals, with prices ranging from $400/g for small quantities (e.g., CAS 1021339-30-9) to $4800/25g for bulk purchases (e.g., CAS 1186310-71-3) .

Biological Activity

tert-Butyl (4-chloro-3-(hydroxymethyl)pyridin-2-yl)carbamate is a pyridine derivative with the molecular formula C11_{11}H15_{15}ClN2_2O3_3. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a tert-butyl group, a chloromethyl substituent at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring. Its structural uniqueness allows it to serve as an important intermediate in organic synthesis and pharmaceuticals. The synthesis typically involves the reaction of pyridine derivatives with carbamates under controlled conditions, which enhances its reactivity profile for various biological applications.

Biological Activity

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of both hydroxymethyl and chloromethyl groups appears to enhance its bactericidal efficacy.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In cellular models, it has been observed to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest potential therapeutic applications in conditions characterized by chronic inflammation .

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as a cytotoxic agent against various cancer cell lines, including breast and lung cancer cells. Studies report IC50_{50} values in the low micromolar range, indicating potent activity. The mechanism of action is believed to involve induction of apoptosis through mitochondrial pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features:

Structural Feature Impact on Activity
Hydroxymethyl GroupEnhances solubility and bioavailability
Chloromethyl SubstituentIncreases reactivity towards biological targets
Tert-butyl GroupContributes to lipophilicity, improving membrane permeability

The combination of these features contributes to the compound's overall biological potency and makes it a candidate for further development in pharmaceutical applications.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound had an MIC of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation : In vitro experiments demonstrated that treatment with this compound significantly reduced levels of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory effects .
  • Cancer Cell Line Study : A recent investigation into the cytotoxic effects of this compound on lung cancer cells revealed an IC50_{50} value of 5 µM, indicating strong potential for development as an anticancer drug .

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